

3-Methoxybenzoyl chloride reactivity profile

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Compound of Interest

Compound Name: **3-Methoxybenzoyl chloride**

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An In-depth Technical Guide on the Reactivity Profile of **3-Methoxybenzoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzoyl chloride (m-anisoyl chloride) is a versatile acylating agent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is primarily dictated by the electrophilic acyl chloride functional group, with the reactivity and regioselectivity of its reactions modulated by the meta-positioned methoxy group. This document provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols for its principal reactions, and logical workflow diagrams to illustrate its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3-methoxybenzoyl chloride** is provided below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.59 g/mol	[1]
CAS Number	1711-05-3	[1]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	123-125 °C at 15 mmHg	
Density	1.214 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.558	
Flash Point	92 °C (198 °F) - closed cup	[1]
Solubility	Soluble in chloroform, ethyl acetate; reacts with water.	[1]
Moisture Sensitivity	Highly sensitive to moisture; reacts with water.	[1] [2]

Core Reactivity Profile

The reactivity of **3-methoxybenzoyl chloride** is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles. The methoxy group at the meta position influences this reactivity through its electronic effects.

Nucleophilic Acyl Substitution

3-Methoxybenzoyl chloride readily undergoes nucleophilic acyl substitution. The reaction proceeds via the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. This is the fundamental pathway for its most common reactions.

- Hydrolysis: It reacts with water, often vigorously, to hydrolyze back to 3-methoxybenzoic acid and hydrochloric acid[\[1\]](#)[\[2\]](#). This moisture sensitivity necessitates handling under anhydrous conditions.

- Acylation of Alcohols (Esterification): Alcohols and phenols attack the acyl chloride to form the corresponding esters (e.g., phenyl 3-methoxybenzoate). These reactions are typically performed in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the HCl byproduct (Schotten-Baumann reaction)[3][4].
- Acylation of Amines (Amidation): Primary and secondary amines react rapidly to form stable N-substituted 3-methoxybenzamides. A base is also used in these reactions to scavenge the generated HCl[5][6].

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3) or ferric chloride (FeCl_3), **3-methoxybenzoyl chloride** can acylate aromatic rings, forming aryl ketones[7][8]. The reaction involves the formation of a highly electrophilic acylium ion ($\text{CH}_3\text{O}-\text{C}_6\text{H}_4-\text{CO}^+$), which is then attacked by an electron-rich aromatic substrate like benzene or anisole[7][9]. The acyl group deactivates the product ketone towards further acylation, preventing poly-acylation, which can be a problem in Friedel-Crafts alkylation[7].

Electronic Effects of the Methoxy Group

The methoxy (-OCH₃) group at the meta position influences the reactivity of the acyl chloride in two ways:

- Inductive Effect (-I): The oxygen atom is more electronegative than carbon and withdraws electron density through the sigma bond.
- Resonance Effect (+R): The oxygen's lone pairs can donate electron density to the benzene ring.

For the meta position, the inductive effect is dominant, making the methoxy group weakly electron-withdrawing. This slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, thus increasing its reactivity towards nucleophiles.

Quantitative Reactivity Analysis: The Hammett Equation

The influence of the meta-methoxy substituent can be quantified using the Hammett equation, a linear free-energy relationship that relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives[10][11].

The equation is given by: $\log(k/k_0) = \sigma\rho$

Where:

- k is the rate constant for the reaction of the substituted compound (**3-methoxybenzoyl chloride**).
- k_0 is the rate constant for the reaction of the unsubstituted compound (benzoyl chloride).
- σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (meta or para). For a meta- OCH_3 group, $\sigma_{\text{meta}} = +0.12$. The positive value indicates it is electron-withdrawing relative to hydrogen[11].
- ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ indicates it is accelerated by electron-donating groups[10][11].

Parameter	Reaction	Value	Interpretation	Reference
σ_{meta}	3-Methoxy substituent	+0.12	Weakly electron-withdrawing character at the meta position.	[11]
ρ	Base hydrolysis of ethyl benzoates	+2.56	Reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing groups.	[12]
ρ	Methanolysis of substituted benzoyl chlorides	+1.47	The reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge.	[10]
ρ	Reaction of anilines with benzoyl chloride	- (Negative Slope)	The reaction is accelerated by electron-donating groups on the aniline (nucleophile), as expected.	[10]

Based on this data, the positive σ value for the meta-methoxy group and the positive ρ value for hydrolysis suggest that **3-methoxybenzoyl chloride** will hydrolyze slightly faster than unsubstituted benzoyl chloride.

Experimental Protocols & Workflows

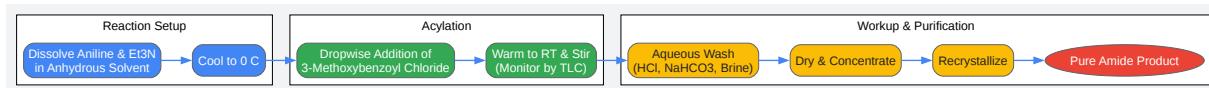
Detailed methodologies for key reactions involving **3-methoxybenzoyl chloride** are provided below.

N-Acylation of Aniline (Synthesis of 3-Methoxy-N-phenylbenzamide)

This protocol describes the formation of an amide bond via reaction with an amine.

Experimental Protocol:

- Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add aniline (1.0 equiv., e.g., 5.0 mmol, 0.46 mL) and a suitable anhydrous solvent like dichloromethane (CH_2Cl_2) or tetrahydrofuran (THF) (25 mL). Add triethylamine (1.2 equiv., 6.0 mmol, 0.84 mL) as an acid scavenger.
- Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add a solution of **3-methoxybenzoyl chloride** (1.05 equiv., 5.25 mmol, 0.90 g) in the same solvent (10 mL) dropwise over 15-20 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO_3 solution (2 x 20 mL), and brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.



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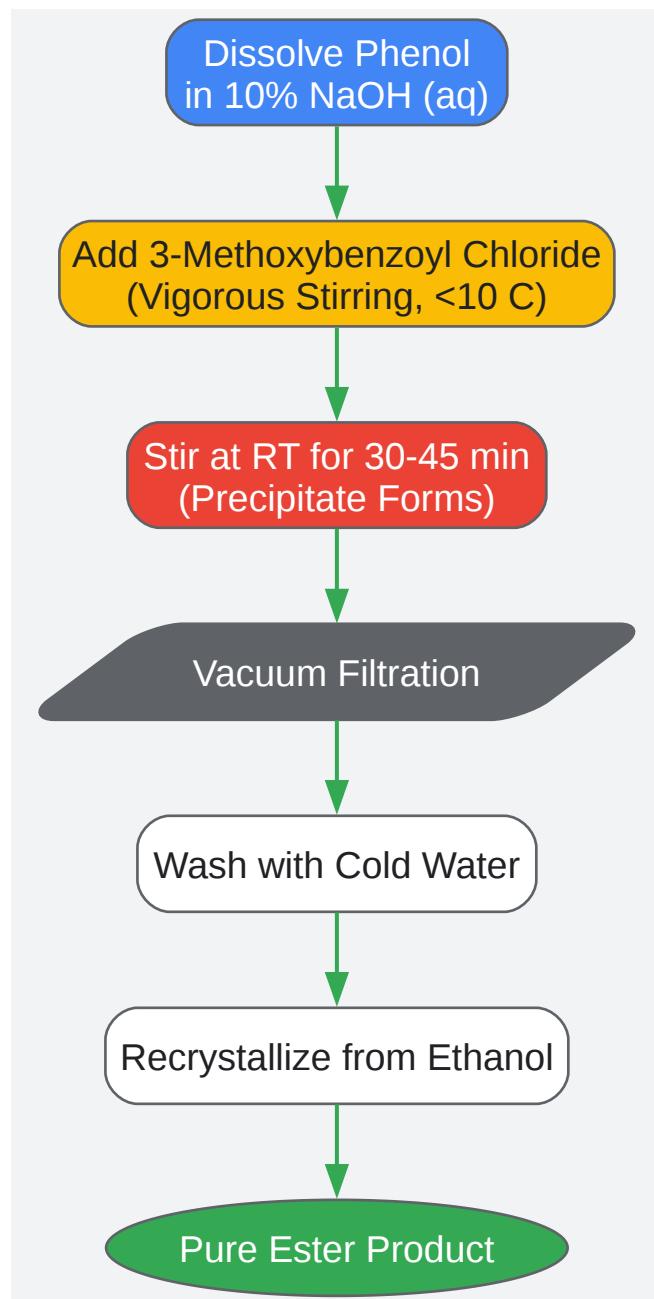
Workflow for the N-Acylation of an amine.

O-Acylation of Phenol (Synthesis of Phenyl 3-methoxybenzoate)

This protocol follows the Schotten-Baumann conditions for ester synthesis.

Experimental Protocol:

- Setup: In a 100 mL Erlenmeyer flask, dissolve phenol (1.0 equiv., e.g., 10.0 mmol, 0.94 g) in 10% aqueous sodium hydroxide solution (20 mL). Cool the flask in an ice bath.
- Addition: To the vigorously stirred solution, add **3-methoxybenzoyl chloride** (1.1 equiv., 11.0 mmol, 1.88 g) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After addition, seal the flask and shake or stir vigorously at room temperature for 30-45 minutes. The smell of the acyl chloride should disappear, and a solid precipitate will form.
- Isolation: Collect the solid product by vacuum filtration. Break up any lumps and wash the filter cake thoroughly with cold water to remove any unreacted phenol and salts.
- Purification: The crude ester can be purified by recrystallization from ethanol to yield the pure product.



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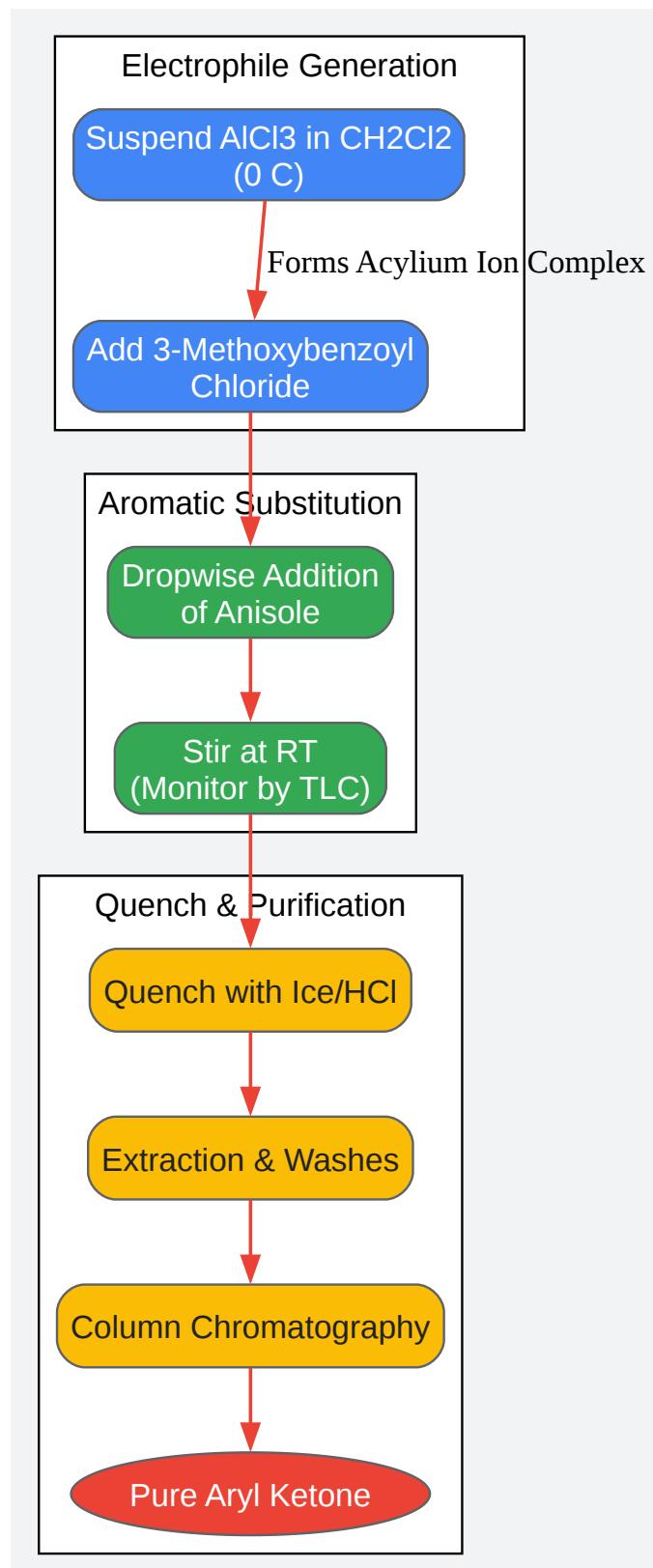
Workflow for Schotten-Baumann Esterification.

Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of an activated aromatic ring using a Lewis acid catalyst.

Experimental Protocol:

- Setup: To a 100 mL flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride ($AlCl_3$) (1.2 equiv., 6.0 mmol, 0.80 g). Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C.
- Acylium Ion Formation: Slowly add **3-methoxybenzoyl chloride** (1.0 equiv., 5.0 mmol, 0.85 g) to the stirred suspension.
- Addition of Substrate: To this mixture, add a solution of anisole (1.0 equiv., 5.0 mmol, 0.54 mL) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.
- Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.
- Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
- Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash with water, saturated $NaHCO_3$ solution, and brine.
- Purification: Dry the organic layer over anhydrous $MgSO_4$, filter, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.

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Workflow for Friedel-Crafts Acylation.

Safety and Handling

3-Methoxybenzoyl chloride is a corrosive and moisture-sensitive compound.

- **Hazards:** Causes severe skin burns and eye damage. May cause respiratory irritation[2]. It reacts with water to produce toxic hydrogen chloride gas.
- **Handling:** Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, strong bases, and oxidizing agents[2].

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